molecular formula C11H7ClN2O3 B1391689 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid CAS No. 1228551-81-2

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid

Cat. No. B1391689
CAS RN: 1228551-81-2
M. Wt: 250.64 g/mol
InChI Key: XLGSCOVCEFZUSU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid (CPCA) is a heterocyclic compound. It has a molecular formula of C11H7ClN2O3 and a molecular weight of 250.64 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed, synthesized, and evaluated . Another study synthesized and characterized a series of novel pyrazinoic acid derivatives .


Molecular Structure Analysis

The molecular structure of 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid consists of a pyrazine ring with a carboxylic acid group at the 2-position and a 2-chlorophenoxy group at the 3-position .

Scientific Research Applications

Pharmacology

In the realm of pharmacology, 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs with potential anticancer properties . The compound’s ability to interact with different biological targets is of significant interest for drug discovery and development.

Agriculture

Agricultural research has investigated the use of 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid as a chemical intermediate in the synthesis of herbicides and pesticides. Its chlorophenoxy moiety is structurally similar to other compounds known for their herbicidal activity, which suggests potential applications in controlling weed growth and protecting crops .

Material Science

In material science, this compound’s derivatives are studied for their potential use in creating new materials with specific properties, such as enhanced thermal stability or electrical conductivity. The pyrazine ring, in particular, is a key feature in many advanced materials due to its stability and electronic properties .

Environmental Science

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid: may also have applications in environmental science, particularly in the development of sensors and indicators for environmental monitoring. Its chemical structure could be utilized in the detection of pollutants or as a building block for environmentally responsive materials .

Biochemistry

In biochemistry, the compound is of interest for its potential role in enzyme inhibition studies. By modifying enzymes’ activity, researchers can better understand biological pathways and design inhibitors that could lead to treatments for various diseases .

Industrial Chemistry

Industrially, 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid is valuable as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactive sites make it a versatile building block for complex industrial processes .

properties

IUPAC Name

3-(2-chlorophenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)17-10-9(11(15)16)13-5-6-14-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGSCOVCEFZUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CN=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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